Stereochemical Differentiation: trans vs. cis Diastereomer — Impact on Chiral Scaffold Geometry
The target compound adopts a trans diequatorial/substituted conformation in which the 3-methyl and 4-carboxylate groups occupy opposite faces of the piperidine ring. This contrasts with the cis diastereomer (CAS 133567-10-9), where both substituents project from the same ring face, creating a different spatial vector for subsequent functionalization . The trans configuration provides a more extended molecular geometry, which is often preferred for generating linear or elongated pharmacophores in medicinal chemistry programs [1]. Both compounds share identical molecular formula (C₈H₁₆ClNO₂) and molecular weight (193.67 g/mol), meaning substitution cannot be guided by bulk properties alone — stereochemical identity must be verified analytically .
| Evidence Dimension | Stereochemical configuration (3-methyl and 4-carboxylate relative orientation) |
|---|---|
| Target Compound Data | trans configuration: 3-methyl and 4-COOCH₃ on opposite faces; CAS 133567-12-1; racemic (3S,4R)/(3R,4S); MW 193.67 |
| Comparator Or Baseline | cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride: 3-methyl and 4-COOCH₃ on same face; CAS 133567-10-9; racemic (3S,4S)/(3R,4R); MW 193.67 |
| Quantified Difference | Identical molecular weight and formula; differentiation is purely stereochemical — diastereomeric relationship with distinct 3D geometry |
| Conditions | Structural assignment based on IUPAC nomenclature, CAS registry stereodescriptors, and PubChem compound records |
Why This Matters
Procurement of the incorrect diastereomer introduces a different three-dimensional scaffold that can reverse or abolish stereospecific biological activity in downstream drug candidates.
- [1] PubChem. Methyl trans-3-Methylpiperidine-4-carboxylate HCl, CID entry. Stereochemical and nomenclature data. 2025. View Source
